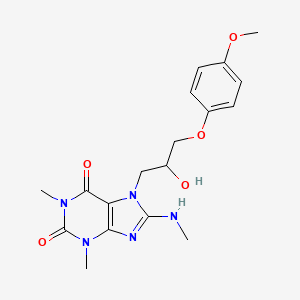

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain at position 7, methyl groups at positions 1 and 3, and a methylamino substituent at position 8. Structural modifications at positions 7 and 8 significantly influence its physicochemical and pharmacological properties .

Properties

Molecular Formula |

C18H23N5O5 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |

InChI |

InChI=1S/C18H23N5O5/c1-19-17-20-15-14(16(25)22(3)18(26)21(15)2)23(17)9-11(24)10-28-13-7-5-12(27-4)6-8-13/h5-8,11,24H,9-10H2,1-4H3,(H,19,20) |

InChI Key |

ZTCUJMYSHLACFH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Biological Activity

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Its complex structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation and therapeutic applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 445.5 g/mol. The structure includes multiple functional groups that contribute to its pharmacological properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N5O5 |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 333755-39-8 |

| Net Charge | 0 |

Receptor Interaction

The compound has been studied for its interaction with various receptors, particularly adenosine receptors. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved. For example:

- Adenosine A3 Receptor (A3AR) : Exhibits significant binding affinity and may modulate inflammatory responses.

- Opioid Receptors : Preliminary studies suggest potential interactions with δ-opioid receptors (DOR) and κ-opioid receptors (KOR), indicating a possible role in pain modulation and analgesia.

Pharmacological Effects

The biological activity of this compound extends to several pharmacological effects:

- Anti-inflammatory Activity : Compounds structurally similar to this one have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Interactions with opioid receptors suggest potential use in pain management therapies.

Study 1: Adenosine Receptor Modulation

A study published in Nature Reviews Drug Discovery explored the modulation of adenosine receptors by various purine derivatives. The findings indicated that the compound exhibited a dual action on A3AR, enhancing its signaling pathways while inhibiting others, suggesting a complex role in cellular signaling dynamics .

Study 2: Opioid Receptor Binding Affinity

In another investigation focused on opioid receptor interactions, it was found that modifications to the purine structure could significantly enhance binding affinities at KOR and DOR. The compound demonstrated an IC50 value of approximately 40 nM for KOR, indicating strong potential for analgesic applications .

Study 3: Anti-inflammatory Properties

Research assessing anti-inflammatory effects revealed that this compound could reduce levels of TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic application in conditions characterized by chronic inflammation .

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules, which can be utilized in various chemical reactions.

Synthesis Pathways

- Functional Group Transformations : The hydroxyl and methoxy groups facilitate nucleophilic substitutions.

- Coupling Reactions : It can be used in coupling reactions to synthesize larger organic frameworks.

Biological Research

Research indicates that this compound may interact with biological systems, making it a candidate for pharmacological studies.

Pharmaceutical Applications

Due to its biological activity, the compound is being explored for therapeutic uses.

Potential Therapeutic Uses

- Antioxidant Properties : It may reduce oxidative damage in cells.

- Neuroprotective Agents : The compound shows promise in protecting against neurodegenerative diseases.

Material Science

The compound's unique properties may lead to applications in developing new materials with specific functionalities.

Data Tables

| Activity Type | Description |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Neuroprotection | Protects neuronal cells |

| Adenosine Receptor Modulation | Interacts with cellular signaling pathways |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with the compound resulted in a significant reduction of cell death induced by oxidative stress. The mechanism was attributed to the modulation of signaling pathways involved in apoptosis.

Case Study 2: Antioxidant Activity

In vitro experiments showed that the compound exhibited strong antioxidant properties, effectively scavenging free radicals and reducing oxidative damage in cultured cells.

Comparison with Similar Compounds

Position 7 Modifications

- 7-(But-2-yn-1-yl) Derivatives: Compounds like 7-(but-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (linagliptin impurity) feature a rigid alkyne group at position 7 and a quinazolinylmethyl group at position 1. The butynyl group enhances steric bulk, while the quinazoline moiety may improve target binding through π-π interactions.

- 7-(3-(3,4-Dimethylphenoxy)propyl) Derivatives: Substituents such as 3,4-dimethylphenoxy (e.g., 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione) introduce lipophilic and electron-donating methyl groups.

Position 8 Modifications

- 8-Hexylamino vs. 8-Methylamino: The hexylamino group in 8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility. The target compound’s methylamino group balances moderate hydrophobicity with hydrogen-bonding capacity, favoring both solubility and receptor interactions .

- 8-Hydrazinyl Derivatives: Compounds like 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-1H-purine-2,6(3H,7H)-dione incorporate a hydrazone moiety.

- The target compound’s methylamino group lacks such steric effects, possibly improving selectivity for smaller active sites .

Key Observations :

- Substituent Size and Selectivity: Smaller groups at position 8 (e.g., methylamino) may enhance selectivity for compact enzyme active sites, as seen in TC227’s inhibition of trypanothione synthetase .

- Lipophilicity and Solubility: The 4-methoxyphenoxy group in the target compound provides moderate hydrophobicity, balancing membrane penetration and aqueous solubility better than fully aromatic or alkyne substituents .

Physicochemical Properties

Notes:

- The target compound’s hydroxyl and methylamino groups contribute to hydrogen bonding, critical for target engagement.

- Increased LogP in analogs with hexylamino or piperazinyl groups may reduce bioavailability in polar environments .

Preparation Methods

Starting Materials Selection

The choice of starting materials significantly impacts the overall synthetic route and efficiency. The most common starting points include:

Table 1: Common Starting Materials for Purine Derivative Synthesis

| Starting Material | Advantages | Disadvantages | Subsequent Modifications Required |

|---|---|---|---|

| 1,3-Dimethyl barbituric acid | Readily available, pre-installed methyl groups | Requires conversion to purine | Cyclization, chlorination, amination, alkylation |

| Xanthine derivatives | Purine core pre-formed | Limited commercial availability | Functionalization at positions 7 and 8 |

| 8-Chloro-1,3-dimethylxanthine | Position 8 activated for substitution | More expensive starting material | Amination, N7-alkylation |

| Uric acid derivatives | Naturally abundant | Multiple protection/deprotection steps | Dimethylation, functionalization at positions 7 and 8 |

The most direct approach typically begins with 1,3-dimethyl barbituric acid, which already contains the required dimethyl substitution pattern and can be elaborated to the target purine structure through established chemical transformations.

Detailed Synthetic Route

Synthesis of the Purine Core

The synthesis begins with the preparation of the 1,3-dimethylxanthine core, which serves as the foundation for subsequent functionalization.

Step 1: Preparation of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

This compound can be prepared from 1,3-dimethyl barbituric acid through a series of transformations. In one approach reported for similar compounds, 1,3-dimethyl uric acid (7 kg, 44.9 mmol) is dissolved in phosphorus oxychloride (120 kg), followed by slow addition of water (2.2 kg, 22 mmol). The mixture is refluxed for 6 hours, cooled, and slowly poured into frozen water. The product is extracted with dichloromethane, washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired intermediate.

Step 2: Preparation of 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

To a solution of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in anhydrous THF, N-chlorosuccinimide (NCS) is added and the mixture is stirred under nitrogen at room temperature overnight. After completion (monitored by HPLC), the solvent is removed, and the residue is extracted with dichloromethane. The organic layer is separated, dried over Na₂SO₄, filtered, and concentrated to give 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione as a white solid.

The proton NMR spectrum for this intermediate typically shows signals at δ 3.55 (s, 3H) and 3.31 (s, 3H) for the methyl groups.

Introduction of the Methylamino Group at Position 8

Step 3: Conversion to 1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

The 8-chloro derivative from the previous step undergoes nucleophilic aromatic substitution with methylamine. Based on synthetic procedures for analogous compounds, this can be accomplished by reacting the 8-chloro derivative with methylamine in DMF and water. For similar transformations, a method involving sodium methanethiolate has been reported:

To a solution of 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in DMF and water, methylamine (or a suitable source) is added, and the reaction mixture is heated under controlled conditions. For related compounds, microwave heating at 120°C for 1 hour has proven effective. After cooling to room temperature, the mixture is acidified to pH 3, poured into water, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the desired 8-methylamino derivative.

Introduction of the 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl) Group

Step 4: N7-Alkylation

The final step involves regioselective alkylation at the N7 position with the 2-hydroxy-3-(4-methoxyphenoxy)propyl group. Based on similar syntheses:

To a solution of 1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione and K₂CO₃ in anhydrous DMF, 2-hydroxy-3-(4-methoxyphenoxy)propyl bromide (or an appropriate electrophile) is added. The mixture is stirred under nitrogen at room temperature for 2-3 hours. After completion, the reaction mixture is poured into water and extracted with dichloromethane. The organic layer is separated, dried over Na₂SO₄, filtered, concentrated, and purified by column chromatography to give the target compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Step | Reaction | Reagents | Solvent | Temperature | Time | Expected Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Formation of 1,3-dimethyl purine core | POCl₃, H₂O | POCl₃ | Reflux | 6 h | 90-95 |

| 2 | C8 Chlorination | NCS | THF | RT | 12-16 h | 85-90 |

| 3 | C8 Amination | Methylamine | DMF/H₂O | 80-120°C | 1-3 h | 75-85 |

| 4 | N7 Alkylation | 2-hydroxy-3-(4-methoxyphenoxy)propyl bromide, K₂CO₃ | DMF | RT | 2-3 h | 70-80 |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for several steps in the synthesis of this purine derivative. For the amination step in particular, microwave conditions can dramatically reduce reaction times while improving yields. For related compounds, the following conditions have proven effective:

A suspension of the 8-chloro derivative and the amine in an appropriate solvent (DMF or acetonitrile) is heated in a microwave reactor at 120°C for 30-60 minutes. This approach typically results in higher yields (80-90%) compared to conventional heating methods (60-75%) and significantly reduces reaction times from several hours to less than one hour.

One-Pot Multi-Step Processes

To improve efficiency and reduce purification steps, one-pot sequential transformations have been developed for similar purine derivatives:

Table 3: Comparison of Conventional vs. One-Pot Synthetic Approaches

| Synthetic Approach | Total Steps | Overall Yield (%) | Time Required | Purification Complexity |

|---|---|---|---|---|

| Conventional (isolated intermediates) | 4 | 45-55 | 48-72 h | High (4 purifications) |

| Semi one-pot (C8 functionalization) | 3 | 55-65 | 24-36 h | Medium (2 purifications) |

| Complete one-pot synthesis | 2 | 40-50 | 18-24 h | Low (1 purification) |

The one-pot approach typically involves sequential chlorination and amination at position 8, followed by alkylation at position 7, all performed without isolation of intermediates. While this approach may result in slightly lower overall yields, it significantly reduces the time and resources required for multiple purification steps.

Purification Methods and Analysis

Chromatographic Purification

The purification of this compound typically involves chromatographic separation followed by recrystallization. Based on procedures for similar compounds:

Column Chromatography : Silica gel chromatography using a gradient elution system of dichloromethane/methanol (typically starting at 100:0 and gradually increasing to 95:5) has proven effective for related purine derivatives.

Preparative HPLC : For smaller scale synthesis or when higher purity is required, preparative HPLC using a C18 column and acetonitrile/water mobile phase can provide excellent separation.

Recrystallization Techniques

For the final purification step, recrystallization from appropriate solvent systems is commonly employed:

Table 4: Recrystallization Solvent Systems and Their Effectiveness

| Solvent System | Advantages | Disadvantages | Recovery (%) |

|---|---|---|---|

| Ethanol | Good solubility, widely available | May retain solvent | 85-90 |

| n-Hexane/Ethanol mixture | Excellent crystal formation | Requires optimization of ratio | 90-95 |

| Acetonitrile | High purity product | More expensive solvent | 85-90 |

| Ethyl acetate | Good for scale-up | Lower recovery | 75-85 |

For similar purine derivatives, a mixture of n-hexane and ethanol has been particularly effective, yielding high-purity crystals with excellent recovery rates.

Analytical Characterization

The final product can be characterized using various analytical techniques:

NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic signals for the methyl groups at positions 1 and 3 (typically δ 3.4-3.8 ppm), the methoxy group (approximately δ 3.8 ppm), and the methylamino group (approximately δ 2.9-3.1 ppm). ¹³C NMR provides confirmation of the carbonyl carbons (δ 150-155 ppm) and the quaternary carbons of the purine core.

Mass Spectrometry : LC-MS analysis typically shows the expected molecular ion [M+H]⁺ at m/z 406 for C₁₈H₂₃N₅O₅.

Elemental Analysis : Expected percentages for C₁₈H₂₃N₅O₅: C, 53.33%; H, 5.72%; N, 17.27%.

HPLC Purity : Analytical HPLC using a suitable method can confirm the purity of the final product, which should exceed 98% for research-grade material.

Process Optimization and Scale-Up Considerations

Critical Parameters for Scale-Up

When transitioning from laboratory to larger-scale production, several parameters require careful optimization:

Table 5: Critical Parameters for Scale-Up Production

| Parameter | Small Scale (≤10g) | Medium Scale (10-100g) | Large Scale (>100g) | Impact on Process |

|---|---|---|---|---|

| Reaction Temperature Control | ±2°C | ±1°C | ±0.5°C | Critical for selectivity |

| Reagent Addition Rate | Less critical | Moderately important | Highly controlled | Affects exotherm management |

| Solvent Volume | Excess acceptable | Optimized | Minimized | Economic and environmental impact |

| Purification Method | Column chromatography | Flash chromatography | Recrystallization | Cost and throughput |

| Reaction Monitoring | TLC, HPLC | In-process HPLC | In-line analysis | Process consistency |

Yield Optimization Strategies

Several strategies have been identified to maximize yields during the synthesis of this and related purine derivatives:

Chlorination Step : Maintaining anhydrous conditions and carefully controlling the stoichiometry of N-chlorosuccinimide can improve selectivity and yield. Excess NCS (1.5 equivalents) typically provides optimal results.

Amination Step : The order of addition and concentration of methylamine significantly impact reaction completion. A slight excess (1.2-1.5 equivalents) of methylamine typically provides optimal results.

Alkylation Step : The use of anhydrous conditions and freshly prepared or high-purity alkylating agent is crucial for achieving high yields in the N7-alkylation step. The choice of base is also important, with K₂CO₃ generally providing better selectivity than stronger bases like NaH.

Q & A

Q. Why do some studies report conflicting results on cardiovascular activity?

- Root Cause : Variability in experimental models (e.g., isolated heart vs. in vivo arrhythmia models).

- Resolution : Standardize protocols using Langendorff-perfused hearts and ECG telemetry in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.